![molecular formula C23H20N4O B11707287 2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)
2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZYLAMINO)-9-METHYL-3-[(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its complex structure, which includes benzylamino and phenylimino groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLAMINO)-9-METHYL-3-[(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with benzylamine and formaldehyde, followed by cyclization with a suitable aldehyde or ketone . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLAMINO)-9-METHYL-3-[(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the benzylamino or phenylimino groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Scientific Research Applications
2-(BENZYLAMINO)-9-METHYL-3-[(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(BENZYLAMINO)-9-METHYL-3-[(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(BENZYLAMINO)-4-(4-IODOPHENYL)AMINO-6-METHYLPYRIMIDINE: Similar structure but with different substituents, leading to varied biological activities.
2-(BENZYLAMINO)-3-(2-HYDROXYETHYLIMINO)-9-METHYL-PYRIDO[1,2-A]PYRIMIDIN-4-ONE: Another derivative with distinct properties and applications.
Uniqueness
2-(BENZYLAMINO)-9-METHYL-3-[(PHENYLIMINO)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE stands out due to its unique combination of benzylamino and phenylimino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H20N4O |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(benzylamino)-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N4O/c1-17-9-8-14-27-22(17)26-21(25-15-18-10-4-2-5-11-18)20(23(27)28)16-24-19-12-6-3-7-13-19/h2-14,16,25H,15H2,1H3 |
InChI Key |
NJFLISZOFFENPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


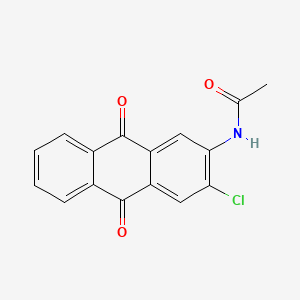
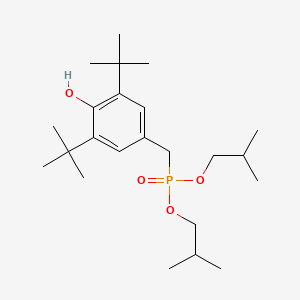
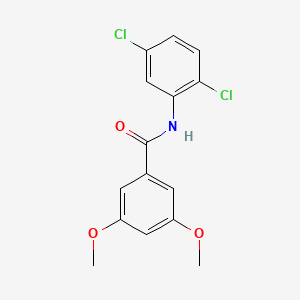
![4-chloro-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707215.png)
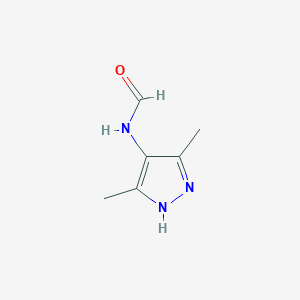
![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707220.png)
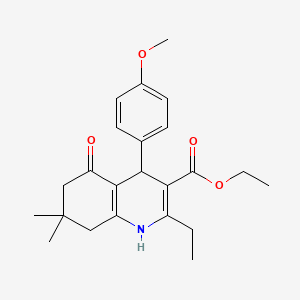
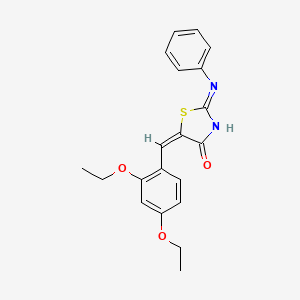
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)
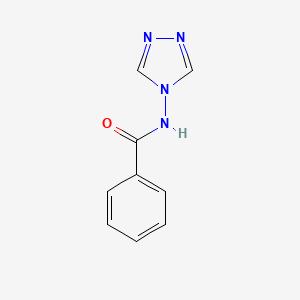
![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)
![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
